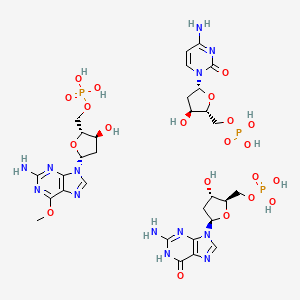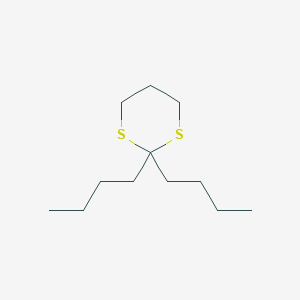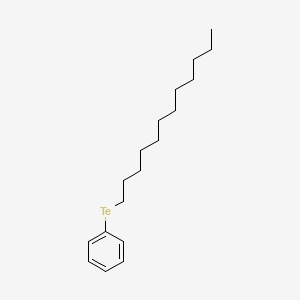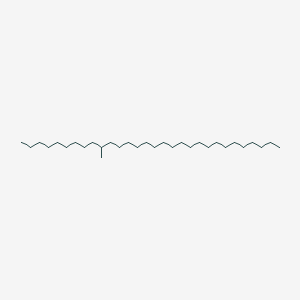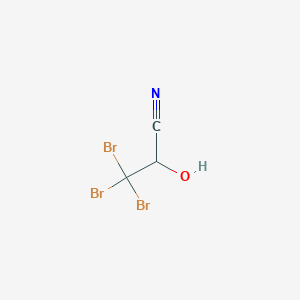![molecular formula C9H11NOS B14443280 6-{[(2-Sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 73324-66-0](/img/structure/B14443280.png)
6-{[(2-Sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[(2-Sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one is a quinomethane derivative. Quinomethanes are a class of compounds formally derived from quinones by replacing one or both of the quinone oxygens with methylidene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(2-Sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves the reaction of a quinone with a sulfanylethylamine derivative under specific conditions. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and products.
Analyse Chemischer Reaktionen
Types of Reactions
6-{[(2-Sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve standard laboratory temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction could produce various hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
6-{[(2-Sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-{[(2-Sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: This compound has a similar structure but with different substituents, leading to different chemical properties and reactivity.
N-(4-{Bis[4-(dimethylamino)phenyl]methylene}cyclohexa-2,5-dien-1-ylidene)-N-methylphenylmethanam: Another similar compound with different substituents that affect its chemical behavior.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
73324-66-0 |
|---|---|
Molekularformel |
C9H11NOS |
Molekulargewicht |
181.26 g/mol |
IUPAC-Name |
2-(2-sulfanylethyliminomethyl)phenol |
InChI |
InChI=1S/C9H11NOS/c11-9-4-2-1-3-8(9)7-10-5-6-12/h1-4,7,11-12H,5-6H2 |
InChI-Schlüssel |
IPEQPZAXXDTCMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NCCS)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine](/img/structure/B14443197.png)
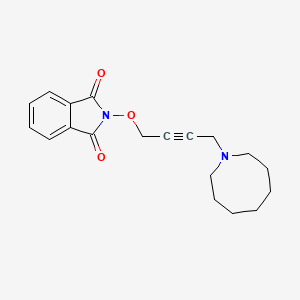
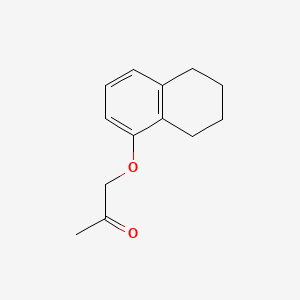
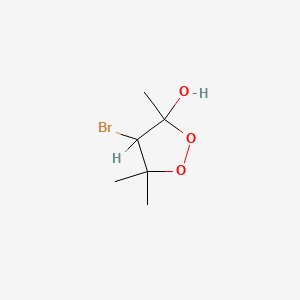
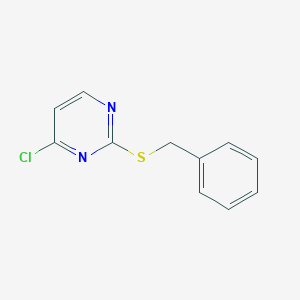
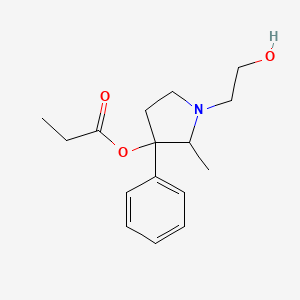
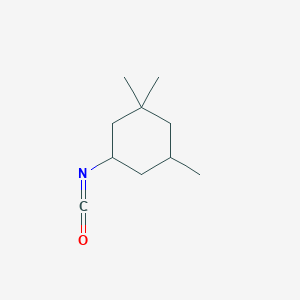
![1-(1H-Imidazol-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14443242.png)
